molecular formula C3H8ClN3O2 B083937 Glycocyamine hydrochloride CAS No. 14901-20-3

Glycocyamine hydrochloride

Cat. No. B083937
CAS RN: 14901-20-3
M. Wt: 153.57 g/mol
InChI Key: XXOMCDWWEZZWBJ-UHFFFAOYSA-N
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Description

Glycocyamine, also known as guanidinoacetate, is a metabolite of glycine where the amino group has been converted into a guanidine by guanylation . It belongs to the class of organic compounds known as alpha amino acids and derivatives .


Synthesis Analysis

Glycocyamine is synthesized in the human body but could also be provided by the animal- and plant-based foods, and nutritional supplements . In the traditional preparation process, GlcN and GlcNAc are obtained by hydrolyzing the cell wall of shrimp and crab . The synthesis of glycopolymers by copolymerising an allyl glucosamine (AG) monomer with co-monomers methyl methacrylate (MMA), acrylonitrile (AN) and 2-hydroxyethyl methacrylate (HEMA) was investigated via free-radical polymerisation of 2,2-azobisisobutyronitrile (AIBN) in dimethylformamide (DMF) .


Molecular Structure Analysis

Glycocyamine is an N-amidino derivative of glycine and L-arginine, and contains guanidino moiety that can play a significant role in the interaction with various enzymes or receptors . The crystal morphology of glucosamine hydrochloride (GAH) during antisolvent crystallization was investigated in this work .


Chemical Reactions Analysis

Glycocyamine kinase (GK), a member of the phosphagen kinase family, catalyzes the Mg2±dependent reversible phosphoryl group transfer of the N-phosphoryl group of phosphoglycocyamine to ADP to yield glycocyamine and ATP . This reaction helps to maintain the energy homeostasis of the cell in some multicellular organisms that encounter high and fluctuating energy demands .


Physical And Chemical Properties Analysis

The molecular formula of Glycocyamine is C3H7N3O2 . The average mass is 117.1066 Da and the monoisotopic mass is 117.053826483 Da .

Scientific Research Applications

  • Treatment of Poliomyelitis : A study from 1953 investigated the value of betaine and glycocyamine in the treatment of late residual muscular weakness resulting from poliomyelitis. The study aimed to objectively evaluate muscle strength using a myodynemeter, a special instrument measuring muscle strength with high accuracy (Watkins, 1953).

  • Performance-Enhancing Agent : Guanidinoacetic acid (also known as glycocyamine) has been under investigation as a novel dietary agent and performance-enhancing agent. It is the natural precursor of creatine and has shown potential ergogenic benefits for physically active men and women, improving patient-reported outcomes and work capacity in clinical populations (Ostojić, 2015).

  • Guanidinoacetic Acid Deficiency : Guanidinoacetic acid (GAA), also known as glycocyamine, is a direct metabolic precursor of creatine and plays a key role in cellular bioenergetics. GAA deficiency, indicated by low serum GAA, has been reported in various conditions, but this clinical entity appears to be poorly characterized. Understanding GAA shortfall has potential relevance in clinical medicine (Ostojić et al., 2020).

  • Protection Against Free Radical-Induced Erythrocytes Damage : Glucosamine hydrochloride exhibited dose-dependent DPPH antioxidant activity and significantly suppressed oxidative hemolysis and lipid/protein peroxidation of erythrocytes induced by a free radical initiator. This indicates its potential as a pharmaceutical supplement to alleviate oxidative stress (Jamialahmadi et al., 2014).

  • Enrichment of Phosphopeptides : Glycocyamine functionalized magnetic layered double hydroxides have shown great potential for the efficient enrichment and identification of phosphopeptides, which is significant in biological applications and proteomic analysis (Jiang et al., 2020).

  • Increasing Skeletal Muscle Creatine Stores : A study investigated the effects of Guanidinoacetic acid (GAA, also known as glycocyamine) supplementation on total creatine and choline levels in human skeletal muscle, suggesting that GAA consumption is an effective intervention to facilitate creatine-mediated energy provision (Ostojić et al., 2016).

properties

IUPAC Name

2-(diaminomethylideneamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2.ClH/c4-3(5)6-1-2(7)8;/h1H2,(H,7,8)(H4,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOMCDWWEZZWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480387
Record name SBB056471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycocyamine hydrochloride

CAS RN

14901-20-3
Record name Glycocyamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SBB056471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCOCYAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z111CZBX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Bialer, B Yagen, R Mechoulam… - Journal of Medicinal …, 1980 - ACS Publications
… hydrogenated over Pd catalyst, giving the free amine 6b, which without isolation was converted to the desired tripyrrole congocidine (8) by reaction with glycocyamine hydrochloride (13)…
Number of citations: 34 pubs.acs.org
G Hunter - Biochemical Journal, 1936 - ncbi.nlm.nih.gov
… of small wellformed rhombohedra, MP 2000, were obtained, which proved to be glycocyamine hydrochloride. Addition of picric acid to the filtrate from this yielded a mixture of the …
Number of citations: 18 www.ncbi.nlm.nih.gov
M Bialer, B Yagen, R Mechoulam, Y Becker - Journal of Pharmaceutical …, 1980 - Elsevier
… Compound XI11 was reduced catalytically to give the amino compound (XIV), which, without isolation, was condensed with formic acetic anhydride (21) or glycocyamine hydrochloride …
Number of citations: 25 www.sciencedirect.com
BA Watkins, CL Shen, JP McMurtry, H Xu… - The Journal of …, 1997 - academic.oup.com
This study examined the effects of dietary fat on the fatty acid composition of liver and bone, and on the concentration of insulin-like growth factor-I (IGF-I) in liver and bone, as well as the …
Number of citations: 233 academic.oup.com
JP Blass - Biochemical Journal, 1960 - ncbi.nlm.nih.gov
5. Tobacco mosaic virus, Bacillu8 megaterium and cells of the Ehrlich ascites tumour have been treated with 35S-labelled mustard gas; the extent of reaction with nucleic acid has been …
Number of citations: 40 www.ncbi.nlm.nih.gov
JK Wood - Journal of the Chemical Society, Transactions, 1903 - pubs.rsc.org
SINCE the enunciation of the theory of electrolytic dissociation, a large amount of work has been done with a view to determining the strengths of acids and bases, these strengths or …
Number of citations: 15 pubs.rsc.org

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